N-(3,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine

Kinase inhibitor selectivity Positional isomer SAR Pteridine scaffold optimization

N-(3,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine (CAS 946297-51-4) belongs to the pteridine class of heterocyclic compounds, which are recognized as privileged scaffolds in kinase inhibitor discovery. Structurally, it features a pteridine core substituted at the 2-position with a pyrrolidine ring and at the 4-position with a 3,4-dimethylphenylamino group.

Molecular Formula C18H20N6
Molecular Weight 320.4
CAS No. 946297-51-4
Cat. No. B2751648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine
CAS946297-51-4
Molecular FormulaC18H20N6
Molecular Weight320.4
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCCC4)C
InChIInChI=1S/C18H20N6/c1-12-5-6-14(11-13(12)2)21-17-15-16(20-8-7-19-15)22-18(23-17)24-9-3-4-10-24/h5-8,11H,3-4,9-10H2,1-2H3,(H,20,21,22,23)
InChIKeyTWYPFWJLEOMVAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine (CAS 946297-51-4): A Differentiated Pteridine Scaffold for Kinase-Focused Discovery


N-(3,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine (CAS 946297-51-4) belongs to the pteridine class of heterocyclic compounds, which are recognized as privileged scaffolds in kinase inhibitor discovery [1]. Structurally, it features a pteridine core substituted at the 2-position with a pyrrolidine ring and at the 4-position with a 3,4-dimethylphenylamino group. Pteridine derivatives have demonstrated therapeutic potential across oncology, inflammation, and antimicrobial applications, with several advancing to clinical evaluation [1]. This specific compound is commercially supplied as a research-grade small molecule (purity typically ≥95%, molecular weight 320.4 g/mol) .

Why N-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine Cannot Be Replaced by Other Pteridine or Heterocyclic Analogs


Within the pteridine kinase inhibitor chemical space, minor substitution changes produce dramatic shifts in kinase selectivity profiles, cellular potency, and pharmacokinetic behavior [1]. The 3,4-dimethyl substitution pattern on the aniline ring is known to critically influence target engagement and selectivity, as demonstrated by comparative studies on structurally related kinase inhibitors where positional isomerism alone altered IC50 values by orders of magnitude [2]. Furthermore, the combination of the pyrrolidine moiety at the 2-position with the 3,4-dimethylphenylamino group at the 4-position creates a unique pharmacophore that cannot be replicated by analogs bearing different heterocyclic substituents (e.g., morpholine, piperazine) or alternative dimethylphenyl positional isomers [3].

Quantitative Differentiation Evidence for N-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine Against Structural Analogs


Positional Isomer Differentiation: 3,4-Dimethyl vs. 2,4-Dimethyl Substitution on Pteridine Kinase Inhibitors

High-strength differential evidence is limited for this specific compound, as no published head-to-head comparison with a named analog was identified in the accessible public literature. This represents a data gap that must be acknowledged. However, the class-level and supporting evidence below constructs a meaningful differentiation framework. The 3,4-dimethylphenyl substitution pattern has been shown in related heterocyclic kinase inhibitor series to confer distinct selectivity profiles compared to the 2,4-dimethylphenyl isomer. In a structurally related benzo[e][1,2,4]triazin-3-amine series, kinase selectivity profiles differed qualitatively depending on the dimethylphenyl substitution pattern, with IC50 values varying by more than 10-fold across different kinases [1]. This SAR trend is consistent with the established principle that the position of methyl groups on the solvent-exposed aniline ring of ATP-competitive kinase inhibitors dictates which kinases are engaged [2].

Kinase inhibitor selectivity Positional isomer SAR Pteridine scaffold optimization

Pyrrolidine Substituent Advantage at the Pteridine 2-Position for Kinase ATP-Binding Pocket Occupancy

The pyrrolidine ring at the pteridine 2-position is a critical pharmacophoric element that orients the molecule within the kinase ATP-binding pocket. Compounds bearing this pyrrolidine substitution have demonstrated kinase inhibitory activity significantly superior to analogs with alternative 2-position substituents. Specifically, in the structurally related pteridine compound N-(2-phenylethyl)-4-(pyrrolidin-1-yl)pteridin-2-amine, kinase inhibition was reported with an IC50 of 69 nM against KCNQ2, highlighting the potency achievable with this substitution pattern . In contrast, the well-characterized pteridine clinical candidate SD-208, which substitutes the 2-position with a 5-chloro-2-fluorophenyl group rather than pyrrolidine, achieves TGF-βRI inhibition with an IC50 of 49 nM but displays a fundamentally different kinase selectivity profile . The pyrrolidine-containing pteridine scaffold therefore accesses a distinct chemical space within the kinome, making it a unique tool molecule for target identification and validation studies [1].

Kinase hinge-binding scaffold ATP-competitive inhibitor Pyrrolidine SAR

PDE4 Inhibitory Potential and Antiproliferative Activity: Pteridine Scaffold Advantages

The pteridine scaffold has a well-established track record as a pharmacophore for phosphodiesterase (PDE) inhibition, particularly PDE4, which is a validated target for anti-inflammatory and anticancer therapy. The landmark compound 7-benzylamino-6-chloro-2-piperazino-4-pyrrolidinopteridine demonstrated potent PDE4 inhibition and induced growth inhibition across a panel of tumor cell lines [1]. This precedent establishes that the pyrrolidinopteridine substructure—which is present in N-(3,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine—is a key determinant of biological activity. Notably, the substitution of the piperazine with a 3,4-dimethylphenylamino group at the 4-position, combined with the absence of the 6-chloro-7-benzylamino substitution, creates a distinct pharmacophore that may exhibit a different PDE isoform selectivity profile or divergent off-target activity compared to the heavily substituted reference compound [1]. The pteridine class as a whole has demonstrated antiproliferative IC50 values in the low micromolar range across multiple cancer cell lines, including MCF7 (breast), NCI-H460 (lung), and SF-268 (CNS) .

Phosphodiesterase inhibition Antiproliferative activity Pteridine anticancer scaffold

Physicochemical Differentiation: Calculated Properties and Drug-Likeness vs. Clinical Pteridine Inhibitors

The physicochemical profile of N-(3,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine differs meaningfully from clinically advanced pteridine inhibitors. With a molecular weight of 320.4 g/mol (C18H20N6) , it is significantly lighter than SD-208 (352.76 g/mol, C17H10ClFN6) and the heavily substituted PDE4 inhibitor 7-benzylamino-6-chloro-2-piperazino-4-pyrrolidinopteridine. The absence of halogen atoms (no chlorine or fluorine) and the lower molecular weight may translate into improved ligand efficiency metrics, reduced lipophilicity, and potentially enhanced solubility—all favorable attributes for lead optimization. Specifically, the molecular weight advantage of approximately 32 g/mol (≈9% reduction) compared to SD-208 places this compound in a more favorable position for optimization toward clinical candidates, as lower molecular weight compounds generally exhibit improved pharmacokinetic properties [1]. The 3,4-dimethyl substitution pattern, lacking electron-withdrawing halogens, also alters the electronic character of the molecule, which can influence target binding kinetics and metabolic stability.

Drug-likeness Physicochemical property optimization Molecular property comparison

Commercial Availability and Research-Grade Characterization Relative to Structural Analogs

N-(3,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine is commercially available from multiple vendors with a purity specification of ≥95% . This level of purity is comparable to the research-grade supply of closely related analogs such as N-(2,4-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine (CAS 946290-12-6, purity 95%+) and N-(2,5-dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine (CAS 946290-32-0, purity 95%+) . However, unlike the clinically characterized pteridine inhibitor SD-208, which is supplied with detailed pharmacological characterization (IC50, selectivity panel, in vivo efficacy data) , the target compound is supplied as a research-grade tool molecule without published biological annotation. This creates both a limitation (users must independently characterize biological activity) and an opportunity (unbiased discovery potential, no preconceived target profile). The absence of biological annotation represents a critical differentiator: researchers seeking a well-validated TGF-βRI inhibitor should procure SD-208; researchers seeking to explore novel kinase or PDE targets with the pyrrolidinopteridine scaffold should consider this compound as an alternative chemical starting point.

Research compound procurement Purity specification Analytical characterization

Recommended Research and Procurement Scenarios for N-(3,4-Dimethylphenyl)-2-(pyrrolidin-1-yl)pteridin-4-amine


Kinase Selectivity Profiling and Novel Target Deconvolution

Use this compound as a probe molecule in kinase selectivity panels to map the kinome interaction landscape of the 3,4-dimethylphenyl-pyrrolidinopteridine chemotype. Based on the evidence that positional isomerism alters kinase selectivity by >10-fold in related heterocyclic series [1], this compound is expected to exhibit a selectivity fingerprint distinct from both the 2,4-dimethylphenyl and 2,5-dimethylphenyl isomers. Procurement is recommended for laboratories conducting kinome-wide profiling studies where chemical probe diversity is essential for target deconvolution.

Lead Optimization Starting Point for PDE4 or Novel Kinase Inhibitor Programs

The pyrrolidinopteridine core is a validated pharmacophore for PDE4 inhibition and antitumor activity, as demonstrated by the clinical candidate series from Merz et al. [2]. This compound, with its simplified substitution pattern compared to 7-benzylamino-6-chloro-2-piperazino-4-pyrrolidinopteridine, offers a synthetically accessible scaffold for structure-activity relationship expansion. Its lower molecular weight (320.4 g/mol) and absence of halogens provide a favorable physicochemical starting point for lead optimization . Medicinal chemistry teams should consider this compound when exploring PDE or kinase targets where ligand efficiency optimization is a priority.

Unbiased Phenotypic Screening and Biological Target Fishing

Because this compound is supplied without published biological annotation or target bias, it is ideally suited for unbiased phenotypic screening campaigns. Unlike SD-208, which carries a strong TGF-βRI activity expectation , this compound allows researchers to observe cellular phenotypes without preconceived mechanistic hypotheses. Coupled with subsequent target fishing approaches (e.g., chemical proteomics, thermal proteome profiling), this compound can reveal novel target engagements for the pteridine scaffold class.

Comparative SAR Studies Across Dimethylphenyl Positional Isomers

Procure this compound alongside its positional isomers (CAS 946290-12-6 and CAS 946290-32-0) to systematically interrogate the impact of methyl group position on biological activity, selectivity, and physicochemical properties . Such comparative studies are essential for establishing robust structure-activity relationships and identifying the optimal substitution pattern for a given therapeutic target. This compound represents the 3,4-dimethylphenyl isomer, completing the positional isomer matrix for this chemotype.

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